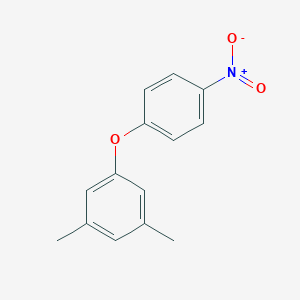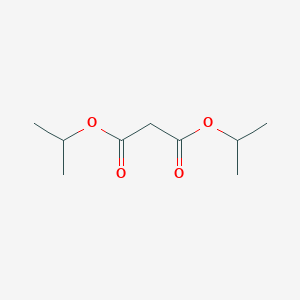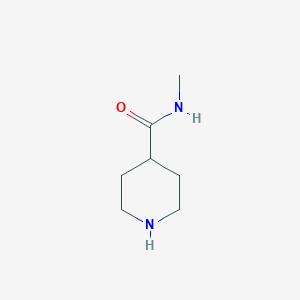
N-Ciclohexilmaleimida
Descripción general
Descripción
N-Cyclohexylmaleimide (NCHM) is an organic compound belonging to the maleimide family. It is a colorless solid that is soluble in organic solvents and has a wide range of applications in organic synthesis and biochemistry. NCHM is a versatile reagent for the synthesis of organic molecules and has been used for the preparation of a variety of compounds such as polymers, peptides, and proteins. It is also widely used as a catalyst in organic reactions and can be used as a stabilizer for proteins and other biomolecules.
Aplicaciones Científicas De Investigación
Síntesis y Modificación de Polímeros
CHMI se utiliza ampliamente en la síntesis de polímeros. Sirve como monómero en la producción de copolímeros, particularmente aquellos que requieren una mayor estabilidad térmica . Por ejemplo, CHMI participa en la síntesis de copolímeros hiperramificados a través de reacciones de copolímerización radicalaria por transferencia de átomos . Estos copolímeros exhiben propiedades únicas como la solubilidad en solventes orgánicos y aplicaciones potenciales en recubrimientos y adhesivos.
Materiales Resistentes al Calor
En ciencia de materiales, CHMI contribuye al desarrollo de polímeros resistentes al calor . Se copolímeriza con otros monómeros para mejorar la resistencia al calor de varios polímeros, haciéndolos adecuados para aplicaciones a altas temperaturas. Esto es particularmente beneficioso en la fabricación de componentes que deben soportar condiciones térmicas extremas.
Mejora de las Propiedades Ópticas
Los polímeros modificados con CHMI son conocidos por su claridad óptica y estabilidad, lo cual es crucial para aplicaciones que requieren transparencia y resistencia a la degradación inducida por UV . Esto hace que CHMI sea valioso en la producción de discos ópticos y lentes, donde mantener una visión clara y la durabilidad es esencial.
Investigación Farmacéutica
En la industria farmacéutica, se exploran los derivados de CHMI por su potencial en sistemas de administración de fármacos debido a su capacidad de formar polímeros que pueden encapsular ingredientes farmacéuticos activos . Esta encapsulación puede proteger el fármaco de la degradación antes de que llegue al sitio objetivo dentro del cuerpo.
Nanotecnología
CHMI se utiliza en nanotecnología para la creación de nanocompuestos y materiales nanoestructurados . Su capacidad de polimerizarse y formar estructuras estables a nanoescala la convierte en un componente importante en el diseño de nanodispositivos y sensores.
Mecanismo De Acción
Target of Action
N-Cyclohexylmaleimide (CHMI) is a cyclic imide . The primary targets of N-Cyclohexylmaleimide are enzymes containing reactive cysteinyl residues, which are essential for their catalytic activity . These enzymes are important for the growth and survival of microorganisms .
Mode of Action
N-Cyclohexylmaleimide undergoes Diels-Alder reactions with various aromatic hydrocarbons . This reaction is promoted by a self-assembled coordination cage, which acts as a nanometer-sized molecular flask . This interaction with its targets leads to changes in the structure of the target molecules, affecting their function .
Biochemical Pathways
N-Cyclohexylmaleimide affects the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-Cyclohexylmaleimide and some of its analogues in Candida albicans cells .
Pharmacokinetics
It is known that the compound undergoes radical polymerization readily under various polymerization conditions to afford poly (chmi), having excellent thermal stability .
Result of Action
N-Cyclohexylmaleimide displays relatively strong antifungal effect with minimum inhibitory concentrations (MICs) in the 0.5–4 μg ml−1 range . Its antibacterial activity is structure-dependent . All tested N-substituted maleimides were highly cytostatic, with IC values below 0.1 μg ml−1 .
Action Environment
The action of N-Cyclohexylmaleimide can be influenced by environmental factors. For instance, the compound’s reactivity and lipophilicity influenced its antibacterial activity . These factors had little if any effect on its antifungal and cytostatic action .
Safety and Hazards
N-Cyclohexylmaleimide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life and harmful to aquatic life with long-lasting effects .
Análisis Bioquímico
Biochemical Properties
N-Cyclohexylmaleimide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to undergo Diels-Alder reactions with 9-hydroxymethylanthracene, catalyzed by hydrophobic nanospace confined within the self-assembled Pd 6 open cage bearing triimidazole walls .
Cellular Effects
It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-Cyclohexylmaleimide exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Cyclohexylmaleimide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
N-Cyclohexylmaleimide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with certain transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
1-cyclohexylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTPKSBXMONSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40311-60-2 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-cyclohexyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40311-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4061834 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1631-25-0 | |
| Record name | N-Cyclohexylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexylmaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexylmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexyl-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CYCLOHEXYLMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BD6JKD4Q7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: N-Cyclohexylmaleimide has the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. []
A: Several studies utilized Infrared Spectroscopy (IR) to determine copolymer compositions and characterize the structure of N-Cyclohexylmaleimide-containing polymers. [, , , ]
A: N-Cyclohexylmaleimide generally enhances the thermal stability and glass transition temperature (Tg) of various polymers when incorporated as a comonomer. This improvement has been observed in blends with poly(vinyl chloride) (PVC) [, , , ], copolymers with methyl methacrylate (MMA) [, , , , ], and terpolymers with styrene and acrylonitrile. [, , , ] This enhancement is attributed to the rigid structure and strong intermolecular interactions introduced by N-Cyclohexylmaleimide.
A: The impact of N-Cyclohexylmaleimide on mechanical properties like tensile and impact strength varies depending on the specific copolymer system and its composition. In some cases, moderate additions of N-Cyclohexylmaleimide improve mechanical properties, while excessive amounts may lead to a decrease. [, , , ]
A: While not a catalyst itself, N-Cyclohexylmaleimide acts as a reactant in Diels-Alder reactions. For instance, it readily reacts with 9-hydroxymethylanthracene in a Diels-Alder reaction catalyzed by a self-assembled Pd6 open cage. []
A: Yes, Molecular Dynamics simulations and free energy calculations were employed to study the mechanism of cyclodextrin-catalyzed Diels-Alder reactions involving N-Cyclohexylmaleimide and 9-anthracenemethanol. These studies revealed that cyclodextrins act as containers, pre-organizing the reactants and reducing the entropic penalty for the reaction. []
A: The N-substituent in maleimides significantly impacts the glass transition temperature (Tg) and water absorption of copolymers. For instance, poly(N-cyclohexylmaleimide-alt-isobutene) exhibited a higher Tg and lower water absorption compared to other N-substituted maleimide copolymers. []
A: Yes, several alternative comonomers can be used to improve the heat resistance and moisture absorption of polymers. These include N-phenylmaleimide, allyltrimethylsilane, and 2,2,2-trifluoroethyl methacrylate. The effectiveness of each alternative depends on the desired properties and the specific polymer system. []
ANone: Various techniques are employed to characterize these polymers, including:
- Infrared Spectroscopy (IR): Used to determine copolymer composition and analyze structural features. [, , , ]
- Torsional Braid Analysis (TBA): Used to determine the glass transition temperature (Tg) of polymers. [, ]
- Thermogravimetric Analysis (TGA): Used to study the thermal degradation behavior of polymers. [, , , , ]
- Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution of polymers. [, ]
- Scanning Electron Microscopy (SEM): Used to study the morphology of polymer blends and copolymers. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-](/img/structure/B155102.png)




![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)
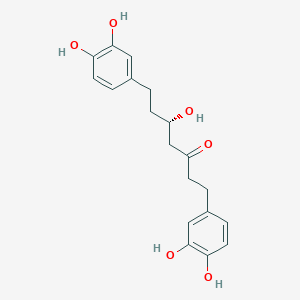

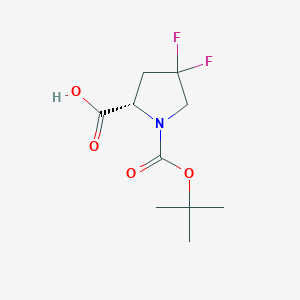
![Bicyclo[3.1.0]hexan-3-one](/img/structure/B155123.png)
